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Compound of Interest

Compound Name: 4-Ethyl-3-fluoroaniline

CAS No.: 1034497-92-1

Cat. No.: B1425877 Get Quote

Executive Summary
4-Ethyl-3-fluoroaniline (CAS: 1034497-92-1) is a critical intermediate in the synthesis of next-

generation kinase inhibitors and agrochemicals. Its structural significance lies in the bioisosteric

substitution of hydrogen with fluorine at the meta position relative to the amine. This

modification modulates the pKa of the aniline nitrogen, enhances metabolic stability by blocking

the C3 oxidation site, and alters the lipophilicity (

) of the ethyl side chain.

This guide provides a definitive reference for the spectroscopic identification of 4-Ethyl-3-
fluoroaniline, supported by rigorous experimental protocols for its isolation and purity

assessment.

Molecular Profile & Physicochemical Properties[1]
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Property Data

IUPAC Name 4-Ethyl-3-fluoroaniline

CAS Number 1034497-92-1

Molecular Formula

C

H

FN

Molecular Weight 139.17 g/mol

Exact Mass 139.0797

Appearance Pale yellow to brown oil (darkens on oxidation)

Boiling Point ~225 °C (Predicted at 760 mmHg)

Solubility

Soluble in DMSO, MeOH, CH

Cl

; Sparingly soluble in water

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum of 4-Ethyl-3-fluoroaniline is characterized by the distinct coupling patterns
arising from the

F nucleus (

). The fluorine atom induces splitting in both the aromatic protons and the adjacent carbon
atoms.

H NMR Data (400 MHz, CDCl

)
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Note: Chemical shifts (

) are referenced to TMS (0.00 ppm).

Shift (

ppm)
Multiplicity Integration Assignment

Coupling
Constants (

in Hz)

6.90 – 6.98 Triplet (apparent) 1H H-5 (Ar-H) ,

6.35 – 6.45 Multiplet 2H H-2, H-6 (Ar-H)

Overlapping

signals; H-2

shows large

(~11 Hz)

3.55 Broad Singlet 2H -NH

Exchangeable

with D

O

2.58 Quartet 2H
-CH

-

1.18 Triplet 3H -CH

Mechanistic Insight:

H-5 (Ortho to Ethyl, Ortho to F): This proton appears most downfield among the aromatic

signals due to the inductive withdrawal of the adjacent Fluorine and the lack of strong

resonance shielding from the amine (which is meta to H-5).

H-2 (Ortho to NH

, Ortho to F): This proton is significantly shielded by the electron-donating amine group. It
appears as a doublet of doublets (dd) due to coupling with Fluorine (

) and H-6 (
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), often collapsing into a multiplet with H-6.

C NMR Data (100 MHz, CDCl

)
The carbon spectrum is dominated by C-F coupling, observing doublets for carbons ipso, ortho,

and meta to the fluorine.

Shift (

ppm)

Splitting (

)
Assignment

161.5
Doublet (

Hz)
C-3 (C-F, ipso)

145.8
Doublet (

Hz)

C-1 (C-NH

, meta)

130.2
Doublet (

Hz)
C-5 (C-H, ortho)

118.5
Doublet (

Hz)
C-4 (C-Et, ortho)

110.1
Doublet (

Hz)
C-6 (C-H, meta)

101.8
Doublet (

Hz)
C-2 (C-H, ortho)

22.5 Singlet
-CH

-

13.8 Singlet -CH
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Mass Spectrometry (EI-MS)
The mass spectrum follows a fragmentation pathway characteristic of alkyl-substituted anilines.

Molecular Ion (M

): m/z 139 (Base peak or high intensity).

[M - 15]

: m/z 124. Loss of terminal methyl group (benzylic stabilization).

[M - 29]

: m/z 110. Loss of ethyl group.

m/z 111: Characteristic fluoroaniline fragment.[1][2]

Infrared Spectroscopy (FT-IR)
3450, 3360 cm

: N-H stretching (Primary amine doublet).

2960, 2870 cm

: C-H stretching (Aliphatic ethyl group).

1620 cm

: N-H bending (Scissoring).

1250 cm

: C-F stretching (Strong, diagnostic).

Experimental Protocols
Synthesis & Isolation Workflow
The most reliable route to high-purity 4-Ethyl-3-fluoroaniline is the catalytic hydrogenation of

4-ethyl-3-fluoronitrobenzene.
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Reagents:

Precursor: 4-Ethyl-3-fluoronitrobenzene (CAS: 1357252-94-8)

Catalyst: 10% Pd/C (5 mol%)

Solvent: Methanol (anhydrous)

Hydrogen Source: H

balloon or ammonium formate.

Procedure:

Dissolution: Dissolve 1.0 eq of 4-ethyl-3-fluoronitrobenzene in Methanol (0.1 M

concentration).

Inertion: Purge the flask with Nitrogen for 5 minutes.

Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under nitrogen flow.

Caution: Pd/C is pyrophoric.

Reduction: Introduce H

atmosphere (balloon pressure). Stir vigorously at Room Temperature (RT) for 4-6 hours.
Monitor by TLC (Hexane:EtOAc 4:1); the starting material (Rf ~0.7) should disappear, and a
lower Rf spot (amine, stainable with ninhydrin) should appear.

Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

MeOH.

Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

Purification: If the oil is dark, purify via flash column chromatography (SiO

, 0-20% EtOAc in Hexanes).

Quality Control: Impurity Profiling
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Common impurities arise from incomplete reduction or defluorination.

Impurity Origin Detection (NMR)

4-Ethyl-3-fluoronitrobenzene Unreacted Starting Material
Downfield aromatic signals (

7.8-8.0)

4-Ethylaniline Defluorination (Over-reduction)
Loss of C-F coupling;

simplified splitting

Azo-dimers Oxidation of aniline
Colored bands on TLC; broad

aromatic peaks

Visualization of Workflows
Synthesis & Characterization Logic
The following diagram illustrates the logical flow from precursor selection to spectroscopic

validation.

Precursor:
4-Ethyl-3-fluoronitrobenzene

Catalytic Hydrogenation
(Pd/C, H2, MeOH)

 Reduction Filtration (Celite)
& Evaporation

 Work-up Target:
4-Ethyl-3-fluoroaniline

 Yield >95% QC Validation:
1H NMR & MS

 Characterize 

Click to download full resolution via product page

Figure 1: Synthesis and validation workflow for 4-Ethyl-3-fluoroaniline.

MS Fragmentation Pathway
Visualizing the ionization and breakdown of the molecule in Electron Impact (EI) mass

spectrometry.
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Molecular Ion (M+)
m/z = 139

[M - CH3]+
m/z = 124

(Benzylic cation)

-CH3 (15)

[M - C2H5]+
m/z = 110

(Phenyl cation)

-C2H5 (29)

Click to download full resolution via product page

Figure 2: Predicted EI-MS fragmentation pathway showing primary mass losses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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